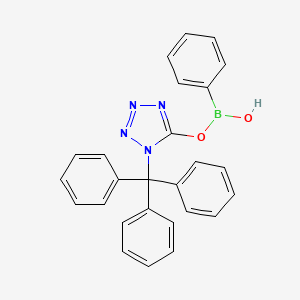
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is a compound with the molecular formula C26H21BN4O2. It is an aromatic boronic acid derivative that contains a tetrazole ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid typically involves the reaction of a tetrazole derivative with a boronic acid precursor. One common method includes the protection of the tetrazole group, followed by its reaction with a suitable borate in the presence of a base to form the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds.
Applications De Recherche Scientifique
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The tetrazole ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the tetrazole ring.
(1H-Tetrazol-5-yl)phenylboronic acid: Similar structure but without the trityl group.
(2-(1-Trityl-1H-tetrazol-5-yl)phenyl)boronic acid: A closely related compound with slight structural variations.
Uniqueness
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is unique due to the presence of both the trityl-protected tetrazole ring and the boronic acid group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C26H21BN4O2 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
phenyl-(1-trityltetrazol-5-yl)oxyborinic acid |
InChI |
InChI=1S/C26H21BN4O2/c32-27(24-19-11-4-12-20-24)33-25-28-29-30-31(25)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,32H |
Clé InChI |
RGXBWQJYLQRDHW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(O)OC2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


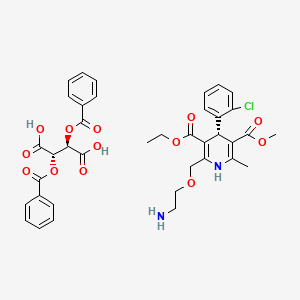

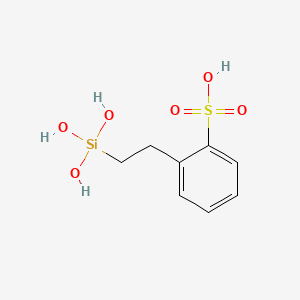
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
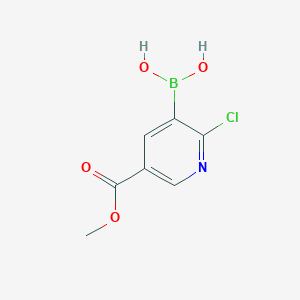
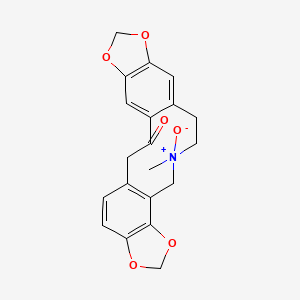

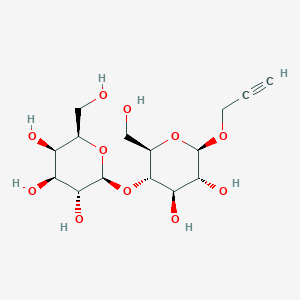
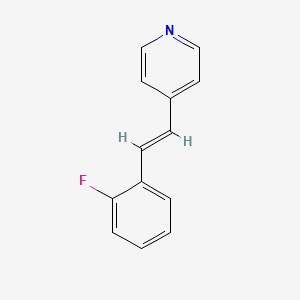
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
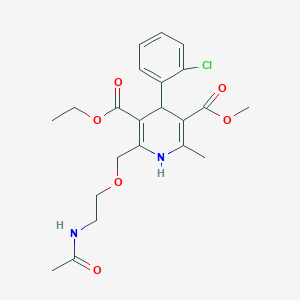

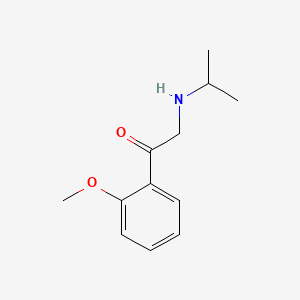
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
